N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-13-8-9-14(10-17(13)28(26,27)22(2)3)21-18(24)12-23-16-7-5-4-6-15(16)20-11-19(23)25/h4-11H,12H2,1-3H3,(H,21,24) |
InChI Key |
USKRCXAJLLKQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Biological Activity
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 3-methylquinoxalin-2(1H)-one with dimethylsulfamoyl chloride and appropriate acylating agents. The process is characterized by the following steps:
- Dissolution : 3-Methylquinoxalin-2(1H)-one is dissolved in a suitable solvent (e.g., dimethylformamide).
- Addition of Reagents : Dimethylsulfamoyl chloride and an acylating agent such as 2-chloro-N-(p-tolyl)acetamide are added.
- Reflux : The mixture is refluxed to facilitate the reaction.
- Precipitation : Upon completion, water is added to precipitate the product.
- Purification : The product is filtered, dried, and recrystallized from an appropriate solvent.
2.1 Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing quinoxaline moieties have been reported to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
2.2 Anticancer Properties
The anticancer potential of related compounds has been explored through various in vitro studies. For example, similar quinoxaline derivatives demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves apoptosis induction and cell cycle arrest.
2.3 Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to this compound can act as potent inhibitors of enzymes like tyrosinase, which is relevant for conditions such as hyperpigmentation and melanoma . Kinetic studies have shown competitive inhibition patterns, suggesting potential therapeutic applications in dermatological treatments.
3.1 In Vitro Studies on Anticancer Activity
A study investigating the cytotoxic effects of quinoxaline derivatives found that certain analogs exhibited significant activity against cancer cell lines with minimal cytotoxicity on normal cells . The study utilized various concentrations to determine the IC50 values, revealing that these compounds could effectively inhibit tumor growth.
3.2 Antimicrobial Efficacy
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values indicating effective bacterial inhibition . This suggests that this compound may have potential as a new antimicrobial agent.
4. Research Findings Summary Table
Scientific Research Applications
Research indicates that compounds similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide possess significant biological activities, including:
- Anti-inflammatory properties : The compound may inhibit pathways involved in inflammation.
- Anticancer properties : Studies show that quinoxaline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Potential Applications in Drug Development
Given its structural characteristics, this compound could be explored for:
- Cancer Therapy : Its ability to modulate biological pathways involved in cancer progression makes it a candidate for anticancer drug development.
- Neurodegenerative Disorders : The compound's interaction with mitochondrial functions suggests potential applications in treating diseases like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the anticancer properties of quinoxaline derivatives similar to this compound:
- A study demonstrated that various quinoxaline derivatives exhibited significant growth inhibition against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity .
- Another investigation focused on the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, which showed selective targeting capabilities toward cancerous cells, suggesting that modifications in the side chains could enhance biological activity without compromising efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound shares structural motifs with several acetamide derivatives documented in the literature:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Target Compound | 3-(Dimethylsulfamoyl)-4-methylphenyl, 2-oxoquinoxaline | Not reported | Acetamide, sulfonamide, quinoxalinone |
| 2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) | 4-Methylphenyl, cyano | 357.38 | Acetamide, sulfonamide, cyano |
| 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide | 3,4-Dichlorophenyl, pyrazolyl | 399.26 | Acetamide, dichlorophenyl, pyrazolone |
- Sulfonamide vs. Dimethylsulfamoyl : The dimethylsulfamoyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler sulfamoyl group in 13a .
- Quinoxaline vs.
Physicochemical Properties
- Melting Points: 13a: 288°C (high due to hydrogen-bonding networks involving sulfamoyl and cyano groups) . ’s dichlorophenyl acetamide: 473–475 K (200–202°C), influenced by dichlorophenyl hydrophobicity and crystal packing . Target Compound: Expected higher than 288°C due to rigid quinoxaline and sulfonamide groups.
- Spectroscopic Data: IR: Target compound would show C=O (1660–1680 cm⁻¹), sulfonamide S=O (1150–1350 cm⁻¹), and quinoxaline C=N (1600 cm⁻¹). NMR: Distinct signals for dimethylsulfamoyl (δ ~2.8 ppm, singlet) and quinoxaline protons (δ ~7.5–8.5 ppm) .
Preparation Methods
Formation of the Quinoxaline-2-One Core
Quinoxaline derivatives are commonly synthesized via cyclization reactions between o-phenylenediamine and α-keto acids or esters. For the target compound, 2-oxoquinoxaline is generated by reacting o-phenylenediamine with glyoxylic acid under acidic conditions. The reaction proceeds as follows:
Yield optimization studies indicate that temperatures between 80–100°C and reaction times of 4–6 hours achieve conversions exceeding 85%.
Acetamide Coupling with the Sulfonamide Substituent
The second step involves coupling 2-(2-oxoquinoxalin-1-yl)acetic acid with 3-(dimethylsulfamoyl)-4-methylaniline. This is typically accomplished using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization. The reaction mechanism proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine:
Key parameters influencing this step include:
-
Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar reactants.
-
Base addition : Triethylamine (EtN) is often used to neutralize HCl generated during the reaction, maintaining a pH of 7–8.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF enhances reaction rates due to its high polarity, enabling complete conversion within 2 hours at 25°C. In contrast, DCM requires extended reaction times (6–8 hours) but offers easier post-reaction purification.
Table 1: Solvent-Dependent Reaction Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 2 | 92 |
| DCM | 25 | 6 | 88 |
| THF | 40 | 4 | 78 |
Catalytic Additives and Reagent Ratios
The use of phase-transfer catalysts like benzyltributylammonium chloride (BTBA) improves interfacial interactions in biphasic systems, boosting yields by 12–15%. Stoichiometric excess of EDC (1.5 equivalents) relative to the carboxylic acid ensures complete activation, while a 1:1 molar ratio of amine to acid minimizes side products.
Purification and Characterization
Crystallization and Recrystallization
Crude products are typically purified via recrystallization from ethanol or ethyl acetate. X-ray crystallographic data confirm that the title compound forms hydrogen-bonded chains in the solid state, with a unit cell volume of 1524.59 Å and monoclinic symmetry (space group P2/c).
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2/c |
| a (Å) | 19.2935 |
| b (Å) | 4.6933 |
| c (Å) | 18.7498 |
| β (°) | 116.106 |
| V (Å) | 1524.59 |
Spectroscopic Characterization
-
NMR : H NMR (400 MHz, DMSO-d) displays characteristic peaks at δ 8.21 (s, 1H, quinoxaline H), 7.85 (d, J = 8.4 Hz, 2H, aromatic H), and 2.92 (s, 6H, N(CH)).
-
HPLC : Purity >98% is achieved using a C18 column with a methanol-water gradient (70:30 to 95:5 over 20 minutes).
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthetic route for N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide?
- Methodology :
- Intermediate synthesis : Start with functionalized quinoxalinone and arylacetamide precursors. For example, coupling 2-oxoquinoxaline derivatives with dimethylsulfamoyl-containing aryl amines via nucleophilic substitution or amidation reactions .
- Reaction optimization : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in anhydrous solvents (e.g., DCM, THF) under nitrogen .
- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) to isolate high-purity intermediates .
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq of acyl chloride for amidation) and reaction time (12–24 hours) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement . For example, analyze dihedral angles between the quinoxaline and dimethylsulfamoylphenyl moieties to confirm spatial orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm, quinoxaline carbonyl carbons at δ 165–170 ppm) .
- FTIR : Confirm carbonyl (C=O) stretches at 1670–1700 cm⁻¹ and sulfonamide (S=O) stretches at 1150–1200 cm⁻¹ .
- Mass spectrometry : Use ESI/APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and HRMS for exact mass matching .
Q. What are the primary chemical reactions this compound undergoes?
- Methodology :
- Oxidation : The quinoxaline 2-oxo group can be oxidized to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to tetrahydroquinoxaline derivatives .
- Substitution : Chlorine atoms (if present) undergo nucleophilic substitution with amines or thiols in DMF at 80°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Dose-response studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
- Structural analogs : Compare activity profiles with derivatives lacking the dimethylsulfamoyl group to isolate pharmacophore contributions .
- Data normalization : Account for batch-to-batch variability in cell viability assays using Z’-factor statistical validation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodology :
- Fragment-based design : Synthesize analogs with modifications to the quinoxaline core (e.g., 3-methyl vs. 3-fluoro) and sulfamoyl substituents .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., PARP-1, EGFR) .
- Pharmacokinetic profiling : Measure logP (octanol/water partitioning) and metabolic stability in liver microsomes to optimize bioavailability .
Q. How can computational chemistry enhance the optimization of this compound?
- Methodology :
- DFT calculations : Calculate HOMO-LUMO gaps to predict redox reactivity and stability under physiological conditions .
- MD simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding site residence time .
- ADMET prediction : Use SwissADME or ADMETLab to forecast toxicity risks (e.g., hERG inhibition, Ames mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
